Congmunoside VII
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Overview
Description
It has a molecular formula of C54H88O24 and a molecular weight of 1121.26 . This compound is known for its various biological activities and is primarily used in scientific research.
Preparation Methods
Congmunoside VII is typically extracted from the leaves of Aralia elata using high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) . The synthetic routes and reaction conditions for this compound are not extensively documented, but it is primarily obtained through natural extraction methods.
Chemical Reactions Analysis
Congmunoside VII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Congmunoside VII has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Congmunoside VII involves its interaction with cell membranes and various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. The specific molecular pathways involved are still under investigation, but it is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Congmunoside VII is similar to other saponins extracted from Aralia elata, such as Congmunoside V and Congmunoside X . it is unique in its specific chemical structure and biological activities. Compared to other saponins, this compound has shown more potent anti-inflammatory and anti-tumor effects .
Properties
Molecular Formula |
C54H88O24 |
---|---|
Molecular Weight |
1121.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,50-,51-,52+,53+,54-/m0/s1 |
InChI Key |
UGNSVPOBELCKQM-ZHXRRLCNSA-N |
Isomeric SMILES |
C[C@]12CCC([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origin of Product |
United States |
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